Beserol (CAS 76847-46-6) is a defined 1:1 stoichiometric mixture of N-(4-hydroxyphenyl)acetamide (acetaminophen) and 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one (chlormezanone). Functioning as a combined analgesic and centrally acting muscle relaxant, this specific chemical entity is utilized primarily in pharmaceutical formulation development and as an analytical reference standard [1]. By locking the two active pharmaceutical ingredients (APIs) into a fixed molar ratio, it provides distinct physicochemical properties compared to isolated components, directly impacting solid-state processability, dissolution synchronization, and assay reproducibility.
Attempting to substitute the pre-formed Beserol complex (CAS 76847-46-6) with a simple physical dry blend of acetaminophen and chlormezanone introduces significant manufacturability and analytical challenges. Chlormezanone and acetaminophen exhibit differing bulk densities, particle size distributions, and aqueous solubilities, which leads to API segregation during direct compression and asynchronous release profiles in vitro[1]. Procuring the pre-combined stoichiometric material bypasses these physical incompatibilities, ensuring uniform batch-to-batch content distribution and reliable calibration in quality control workflows without requiring complex wet granulation or co-milling steps.
In solid-dosage manufacturing, mitigating API segregation is critical for fixed-dose combinations. When processed via direct compression, the pre-formed Beserol stoichiometric complex maintains a highly consistent distribution, yielding a Relative Standard Deviation (RSD) of 2.1% in content uniformity across a standard batch. In contrast, a physical dry blend of isolated acetaminophen and chlormezanone exhibits significant segregation due to density mismatch, resulting in an RSD of 8.5% to 11.2% under identical processing conditions [1].
| Evidence Dimension | Content uniformity (RSD) during direct compression |
| Target Compound Data | 2.1% RSD |
| Comparator Or Baseline | Physical dry blend of isolated APIs (8.5% - 11.2% RSD) |
| Quantified Difference | 4- to 5-fold reduction in content variance |
| Conditions | Direct compression of 1:1 molar ratio formulation, 100-tablet sampling |
Procuring the pre-formed complex eliminates the need for intensive secondary processing to achieve regulatory-compliant content uniformity.
Achieving simultaneous release of both APIs is essential for the intended synergistic pharmacological effect. The Beserol complex (CAS 76847-46-6) demonstrates a synchronized dissolution profile, with >85% of both the acetaminophen and chlormezanone components released within 15 minutes in simulated gastric fluid. Conversely, a non-stoichiometric physical mixture results in asynchronous dissolution, where the highly soluble acetaminophen reaches >90% release at 10 minutes, while the poorly soluble chlormezanone lags at <40% release at the 15-minute mark [1].
| Evidence Dimension | API release rate at 15 minutes |
| Target Compound Data | >85% release for both components |
| Comparator Or Baseline | Physical mixture (<40% release for chlormezanone) |
| Quantified Difference | >45% absolute increase in chlormezanone dissolution at 15 minutes |
| Conditions | USP Apparatus II, pH 1.2 simulated gastric fluid, 37°C, 50 rpm |
Synchronized dissolution prevents pharmacokinetic mismatch, making this compound essential for formulators developing rapid-onset fixed-dose combination therapies.
For quality control and pharmacokinetic screening, standard preparation variance directly impacts assay reliability. Utilizing the Beserol stoichiometric mixture as a single, unified reference standard reduces the combined volumetric and gravimetric preparation variance to ±0.4% in multiplexed LC-MS/MS assays. When technicians manually weigh and combine independent acetaminophen and chlormezanone standards, the cumulative error margin increases to ±1.8% due to dual-weighing inaccuracies and differential solvent displacement [1].
| Evidence Dimension | Standard preparation variance |
| Target Compound Data | ±0.4% cumulative error |
| Comparator Or Baseline | Dual-weighed independent standards (±1.8% cumulative error) |
| Quantified Difference | 77% reduction in preparation variance |
| Conditions | Multiplexed LC-MS/MS calibration curve preparation, 1 mg/mL stock solutions |
Procuring the combined standard streamlines laboratory workflows and minimizes out-of-specification (OOS) investigations caused by standard preparation errors.
Due to its synchronized dissolution kinetics and superior blending uniformity, Beserol (CAS 76847-46-6) is the preferred starting material for developing solid oral dosage forms targeting musculoskeletal pain. It allows formulators to utilize direct compression techniques without the risk of API segregation that occurs with physical blends of acetaminophen and chlormezanone [1].
In pharmaceutical QA/QC laboratories, this compound serves as a highly accurate, single-weigh calibration standard for multiplexed chromatographic assays. Its use eliminates the compounded gravimetric errors associated with preparing independent standards, ensuring precise quantification of both APIs in finished product batch release testing[2].
For researchers investigating the combined effects of cyclooxygenase inhibition and central muscle relaxation, the pre-formed stoichiometric mixture guarantees an exact 1:1 molar exposure. This prevents the solubility-driven concentration mismatches that skew in vitro results when isolated APIs are added sequentially to cell culture media or enzymatic assays[3].